TDEAH vs. HfCl4: Eliminates Detrimental Negative Fixed Charge in Gate Dielectrics
TDEAH-derived HfO2 films exhibit a positive fixed charge of +4.5 × 10^11 /cm^2, whereas HfCl4-derived films suffer from a negative fixed charge of -1.86 × 10^12 /cm^2, representing a shift of +2.31 × 10^12 /cm^2 in magnitude and a complete reversal in sign [1]. This is accompanied by a 0.4 V positive shift in the flatband voltage for the chloride-HfO2 relative to the amide-HfO2, which directly impacts transistor threshold voltage control [2].
| Evidence Dimension | Fixed oxide charge (Qf) in HfO2/SiO2/Si gate stacks |
|---|---|
| Target Compound Data | Positive fixed charge: +4.5 × 10^11 /cm^2 |
| Comparator Or Baseline | HfCl4: Negative fixed charge: -1.86 × 10^12 /cm^2 |
| Quantified Difference | Δ ~2.31 × 10^12 /cm^2 and sign reversal |
| Conditions | ALD using H2O as oxidant; capacitor structures on Si |
Why This Matters
A negative fixed charge in the gate dielectric can severely shift the threshold voltage of a transistor, degrading device performance and reliability; TDEAH's ability to yield a positive, lower-magnitude fixed charge is critical for advanced CMOS node manufacturing.
- [1] Sreenivasan, R.; McIntyre, P. C.; Kim, H.; Saraswat, K. C. Effect of impurities on the fixed charge of nanoscale HfO2 films grown by atomic layer deposition. Appl. Phys. Lett. 2006, 89, 112902. View Source
- [2] Mendeley catalog entry for Appl. Phys. Lett. 89, 112902 (2006). View Source
